molecular formula C7H4Br3NO B189217 N-(2,4,6-Tribromophenyl)formamide CAS No. 72002-23-4

N-(2,4,6-Tribromophenyl)formamide

Cat. No. B189217
CAS RN: 72002-23-4
M. Wt: 357.82 g/mol
InChI Key: CNORRCOAHWUWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4,6-Tribromophenyl)formamide (TBPH) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPH belongs to the class of aromatic amides and is widely used in various research fields, including medicinal chemistry, biochemistry, and environmental science.

Mechanism Of Action

The mechanism of action of N-(2,4,6-Tribromophenyl)formamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of protein synthesis, disruption of DNA replication, and induction of apoptosis. N-(2,4,6-Tribromophenyl)formamide has been shown to bind to specific protein targets, such as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

N-(2,4,6-Tribromophenyl)formamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. N-(2,4,6-Tribromophenyl)formamide has been shown to induce cell death in various cell lines, including cancer cells, through the induction of apoptosis. N-(2,4,6-Tribromophenyl)formamide has also been shown to induce DNA damage and mutations, which may contribute to its genotoxicity. In addition, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential endocrine disruptor, as it has been shown to interfere with the normal function of hormones, such as estrogen.

Advantages And Limitations For Lab Experiments

N-(2,4,6-Tribromophenyl)formamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, N-(2,4,6-Tribromophenyl)formamide also has some limitations, including its low solubility in water, which may limit its use in aqueous systems. In addition, N-(2,4,6-Tribromophenyl)formamide has been shown to be toxic to some organisms, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-(2,4,6-Tribromophenyl)formamide research, including the development of new synthesis methods to improve yield and purity, the identification of new protein targets for N-(2,4,6-Tribromophenyl)formamide, and the investigation of its potential environmental impacts. In addition, further studies are needed to understand the mechanism of action of N-(2,4,6-Tribromophenyl)formamide and its potential applications in various research fields.

Synthesis Methods

N-(2,4,6-Tribromophenyl)formamide can be synthesized through a variety of methods, including the reaction of 2,4,6-tribromophenylamine with formic acid or the reaction of 2,4,6-tribromobenzoyl chloride with ammonia. The yield of N-(2,4,6-Tribromophenyl)formamide can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

N-(2,4,6-Tribromophenyl)formamide has been extensively studied for its potential applications in various research fields. In medicinal chemistry, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, N-(2,4,6-Tribromophenyl)formamide has been used as a probe to study protein-ligand interactions, due to its ability to bind to specific protein targets. In environmental science, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential environmental pollutant, as it has been detected in various environmental samples, including water, sediment, and biota.

properties

CAS RN

72002-23-4

Product Name

N-(2,4,6-Tribromophenyl)formamide

Molecular Formula

C7H4Br3NO

Molecular Weight

357.82 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)formamide

InChI

InChI=1S/C7H4Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-3H,(H,11,12)

InChI Key

CNORRCOAHWUWLT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)NC=O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)NC=O)Br)Br

Other CAS RN

72002-23-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.